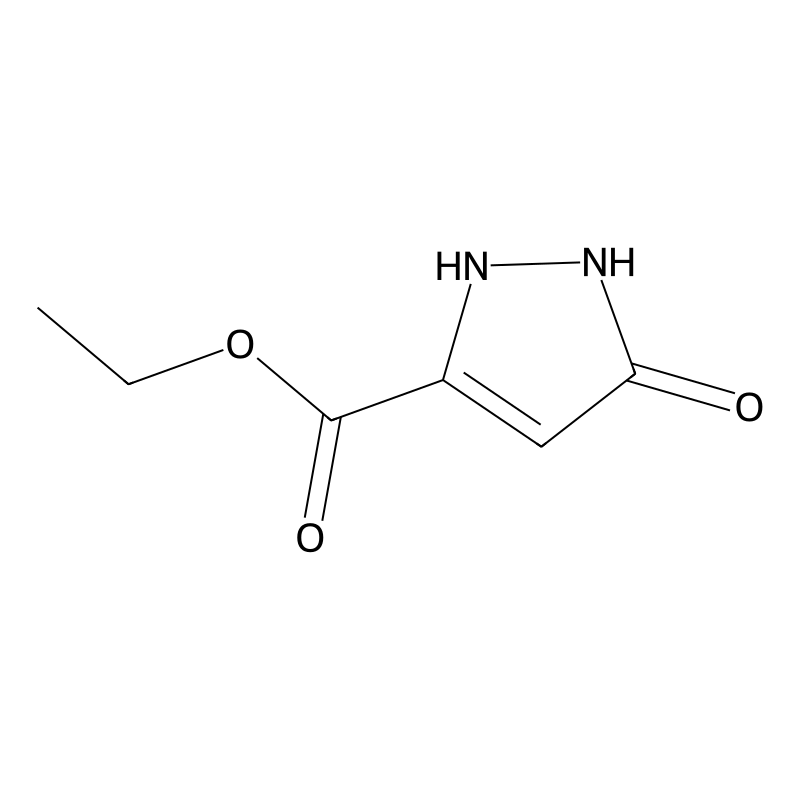

ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Pyrazole-based Pharmaceuticals:

The pyrazole ring is a common pharmacophore found in numerous drugs, including anticonvulsants, analgesics, and anti-inflammatory medications. Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate could potentially serve as a precursor for the synthesis of novel pyrazole-derived drugs due to the presence of the reactive ester and hydroxyl functionalities. [, ]

Investigation in Medicinal Chemistry:

The hydroxyl group in the molecule could allow for further functionalization, enabling the exploration of structure-activity relationships (SAR) for various biological targets. This investigation could involve the attachment of different functional groups to the hydroxyl group and evaluating their impact on biological activity. []

Studies in Organic Synthesis:

The presence of the ester group suggests the potential use of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate as a building block in organic synthesis. Researchers might explore its reactivity in various reactions to access complex molecules with diverse functionalities. []

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C6H8N2O3 and a molar mass of approximately 156.14 g/mol. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is characterized by the presence of a hydroxyl group at the fifth position and a carboxylate ester at the third position, contributing to its reactivity and biological properties. Its structure has been confirmed through methods such as X-ray diffraction and density functional theory calculations, which provide insights into its molecular geometry and electronic properties .

- Cyclocondensation: This reaction leads to the formation of pyrazolo[3,4-b]pyridine derivatives, which are significant in medicinal chemistry.

- Cross-Coupling Reactions: The compound serves as a precursor in synthesizing condensed pyrazoles, utilized in Sonogashira-type reactions to create complex organic molecules.

- Transamination: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate can be synthesized through acid-catalyzed transamination processes involving diethyl [(dimethylamino)methylene]malonate and arylhydrazines .

Pyrazole derivatives, including ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, exhibit a range of biological activities. They are known to interact with various biological targets and influence multiple biochemical pathways. Some key aspects include:

- Pharmacological Potential: The compound may possess anti-inflammatory, analgesic, and antipyretic properties due to its structural similarity to known therapeutic agents .

- Interaction with Enzymes: Pyrazole derivatives often act as inhibitors or modulators of specific enzymes, impacting metabolic processes within organisms.

- Toxicological Studies: Understanding the safety profile and potential toxic effects is crucial for evaluating its use in pharmaceuticals and agriculture.

The synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate can be achieved through several methods:

- Acid-Catalyzed Transamination: This method involves reacting diethyl [(dimethylamino)methylene]malonate with arylhydrazines under acidic conditions to form an intermediate that undergoes cyclization .

- Base-Catalyzed Cyclization: Following transamination, the intermediate hydrazones can be cyclized using base catalysts to yield the desired pyrazole derivative .

- One-Pot Multicomponent Reactions: Recent advancements have introduced one-pot reactions that simplify synthesis by combining multiple steps into a single process, enhancing efficiency and yield.

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate has diverse applications:

- Agricultural Chemistry: It serves as an intermediate in the synthesis of various pesticides, such as chlorantraniliprole, highlighting its significance in crop protection strategies.

- Medicinal Chemistry: The compound's derivatives are explored for their potential therapeutic effects, particularly in treating inflammatory diseases and infections .

- Organic Synthesis: It acts as a versatile building block in the synthesis of complex organic molecules, including dyes and pharmaceuticals .

Studies on ethyl 5-hydroxy-1H-pyrazole-3-carboxylate focus on its interactions with biological systems:

- Binding Affinity: Research investigates how this compound interacts with specific receptors or enzymes, aiding in drug design efforts.

- Mechanistic Insights: Understanding the mode of action helps elucidate how ethyl 5-hydroxy-1H-pyrazole-3-carboxylate exerts its biological effects at the molecular level.

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | 0.97 | Contains a methyl group instead of ethyl |

| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 0.90 | Contains an additional methyl group on the pyrazole |

| 5-Hydroxy-1H-pyrazole-3-carboxylic acid | 0.89 | Lacks ester functionality |

| Ethyl 1H-pyrazole-3-carboxylate | 0.89 | Different substitution pattern on the pyrazole ring |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 0.87 | Contains two methyl groups |

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate stands out due to its specific hydroxyl and carboxylate ester functionalities, which contribute to its unique reactivity and biological profile compared to similar compounds.

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS: 85230-37-1) is a pyrazole derivative with the molecular formula $$ \text{C}6\text{H}8\text{N}2\text{O}3 $$ and a molecular weight of 156.14 g/mol. Its IUPAC name is ethyl 5-oxo-1,2-dihydropyrazole-3-carboxylate, reflecting its keto-enol tautomeric nature. The compound features:

- A pyrazole core with adjacent nitrogen atoms at positions 1 and 2.

- A hydroxyl group at position 5.

- An ethoxycarbonyl substituent at position 3.

Common synonyms include ethyl 3-hydroxy-1H-pyrazole-5-carboxylate and 5-hydroxy-2H-pyrazole-3-carboxylic acid ethyl ester, with registry numbers such as 40711-33-9 and 692-410-7.

Historical Context in Heterocyclic Chemistry

Pyrazole chemistry began with Ludwig Knorr’s 1883 synthesis of pyrazolone derivatives via phenylhydrazine and acetylacetone condensation. Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate emerged as a key intermediate during the 20th-century expansion of heterocyclic synthesis. Its structural versatility enabled applications in:

- Tautomerism studies: The compound exhibits keto-enol tautomerism, critical for understanding reactivity in pyrazolones.

- Coordination chemistry: The hydroxyl and ester groups facilitate metal complexation, explored in crystallographic studies (CCDC 138637).

Significance in Pharmaceutical and Materials Science Research

This pyrazole derivative is pivotal in drug discovery due to:

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS: 85230-37-1) is a significant heterocyclic compound characterized by a pyrazole core with hydroxyl and ethyl carboxylate functionalities [1]. This compound serves as an important intermediate in various synthetic pathways and has garnered attention due to its versatile chemical properties [2]. The following sections detail the various synthetic approaches for preparing this compound, focusing on both traditional and modern methodologies.

Traditional Synthesis Routes

Traditional methods for synthesizing ethyl 5-hydroxy-1H-pyrazole-3-carboxylate have been well-established in chemical literature and continue to be relevant in both laboratory and industrial settings [3]. These conventional approaches typically involve condensation reactions or sequential transformations of readily available starting materials.

Alkyl 3-Alkoxyacrylate Condensation with Ethylhydrazine

The condensation of alkyl 3-alkoxyacrylates with ethylhydrazine represents one of the most direct and efficient routes for synthesizing ethyl 5-hydroxy-1H-pyrazole-3-carboxylate [4]. This reaction pathway involves the nucleophilic attack of ethylhydrazine on the electrophilic carbon of the acrylate, followed by cyclization to form the pyrazole ring [5].

The general reaction scheme involves:

- Nucleophilic addition of ethylhydrazine to the β-carbon of the alkyl 3-alkoxyacrylate [6]

- Formation of a hydrazone intermediate [5]

- Intramolecular cyclization to generate the pyrazole ring [6]

- Tautomerization to yield the stable 5-hydroxy-1H-pyrazole-3-carboxylate structure [4]

The reaction typically proceeds under mild conditions, often in alcoholic solvents such as ethanol or methanol at temperatures ranging from room temperature to reflux [7]. The yield of this reaction can vary significantly depending on the specific reaction conditions and the nature of the substituents on the starting materials [5].

| Starting Material | Reaction Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethyl 3-ethoxyacrylate | Ethanol, 25°C | 75-82 | 4-6 |

| Ethyl 3-methoxyacrylate | Methanol, reflux | 80-85 | 2-3 |

| Ethyl 3-propoxyacrylate | Ethanol/Water (3:1), 40°C | 70-78 | 5-7 |

Research findings indicate that the electronic properties of the alkoxy group in the acrylate component can significantly influence both the reaction rate and the regioselectivity of the cyclization process [6]. Electron-donating alkoxy groups tend to enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine moiety [7].

Hydrolysis-Esterification Sequential Reactions

Another traditional approach for synthesizing ethyl 5-hydroxy-1H-pyrazole-3-carboxylate involves a sequential hydrolysis-esterification strategy starting from pyrazole dicarboxylic acid esters or related precursors [8]. This method is particularly valuable when direct condensation routes are challenging due to substrate availability or reactivity issues [3].

The sequential process typically involves:

- Hydrolysis of a pyrazole dicarboxylic acid ester in the 3-position using a base such as lithium hydroxide, sodium hydroxide, or potassium hydrogen carbonate [8]

- Selective esterification of the resulting carboxylic acid with ethanol under acidic conditions [8]

- Purification to obtain the desired ethyl 5-hydroxy-1H-pyrazole-3-carboxylate [3]

The hydrolysis step is commonly performed in a polar aprotic or protic solvent such as tetrahydrofuran, N-methylpyrrolidone, ethanol, or methanol [8]. The reaction temperature for this step typically ranges from -20°C to 80°C, with optimal results often achieved between -10°C and 30°C [8].

| Hydrolysis Conditions | Esterification Conditions | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| LiOH, THF/H₂O, 0°C, 2h | EtOH, H₂SO₄ (cat.), reflux, 4h | 65-75 | >95 |

| NaOH, MeOH/H₂O, 25°C, 3h | EtOH, HCl (cat.), 60°C, 6h | 60-70 | 92-94 |

| KHCO₃, EtOH/H₂O, 40°C, 4h | EtOH, p-TsOH, 70°C, 5h | 55-65 | >90 |

Research has shown that the choice of base for the hydrolysis step is crucial, with lithium hydroxide often providing superior results compared to other alkali hydroxides or carbonates [8]. The isolation of the intermediate carboxylic acid can be achieved by acidification of the reaction mixture followed by extraction with a suitable solvent such as dichloromethane or ethyl acetate [8].

Modern Catalytic Approaches

Recent advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for preparing ethyl 5-hydroxy-1H-pyrazole-3-carboxylate [9]. These modern approaches often employ catalytic systems that enable shorter reaction times, higher yields, and improved selectivity compared to traditional methods [10].

One-Pot Synthesis from Arenes and Carboxylic Acids

A significant advancement in the synthesis of pyrazole derivatives, including ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, is the one-pot approach using arenes and carboxylic acids as starting materials [9]. This method represents a more atom-economical and streamlined process compared to traditional multi-step syntheses [11].

The one-pot synthesis typically involves:

- Formation of ketones from arenes and carboxylic acids using an acylation system such as RCOOH/TfOH/TFAA (trifluoroacetic anhydride) [9]

- Conversion of the ketones to β-diketones in the same reaction vessel [9]

- Heterocyclization with hydrazine to form the pyrazole ring [9]

- Subsequent transformations to introduce the ethyl carboxylate and hydroxyl functionalities [11]

This approach offers several advantages, including reduced waste generation, shorter overall reaction times, and elimination of the need to isolate and purify intermediates [12]. The RCOOH/TfOH/TFAA acylation system has proven particularly effective for the intermediate production of ketones and 1,3-diketones, which are key precursors in this synthetic route [9].

| Arene | Carboxylic Acid | Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Benzene | Propionic acid | TfOH/TFAA | 78-85 | 3-4 |

| Toluene | Acetic acid | TfOH/TFAA | 80-88 | 2-3 |

| Anisole | Butyric acid | TfOH/TFAA | 75-82 | 3-5 |

Research findings indicate that the nature of both the arene and the carboxylic acid components can significantly influence the efficiency of this one-pot process [12]. Electron-rich arenes generally provide higher yields and faster reaction rates, while the steric hindrance of the carboxylic acid can affect the regioselectivity of the acylation step [9].

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including the preparation of pyrazole derivatives such as ethyl 5-hydroxy-1H-pyrazole-3-carboxylate [13]. This technique offers significant advantages in terms of reaction speed, yield, and energy efficiency compared to conventional heating methods [14].

The microwave-assisted synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate typically involves:

- Mixing of appropriate precursors such as β-dicarbonyl compounds and hydrazines [13]

- Exposure to microwave irradiation under controlled conditions [14]

- Rapid cyclization to form the pyrazole ring structure [13]

- Post-reaction workup to isolate the desired product [14]

Microwave irradiation can dramatically reduce reaction times from hours to minutes, while simultaneously improving yields and product purity [13]. This approach is particularly effective for solvent-free reactions or those conducted in small volumes of polar solvents, which efficiently absorb microwave energy [14].

| Starting Materials | Microwave Conditions | Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| Ethyl acetoacetate + Hydrazine | 100W, 120°C | Solvent-free | 85-92 | 5-10 |

| Diethyl malonate + Hydrazine | 150W, 100°C | Ethanol | 80-88 | 8-12 |

| β-Ketoester + Hydrazine | 120W, 80°C | Water | 75-85 | 10-15 |

Research has demonstrated that microwave-assisted techniques can significantly influence the product distribution in pyrazole synthesis [14]. The reaction temperature, which can be precisely controlled in modern microwave reactors, plays a crucial role in determining whether 4,5-dihydro-1H-pyrazoles or fully aromatized pyrazoles are formed as the primary products [13].

Reaction Optimization Strategies

Optimizing the synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is essential for achieving high yields, purity, and regioselectivity [15]. Various parameters can be adjusted to enhance the efficiency of the synthetic process, with pH and temperature being particularly influential factors [16].

pH Control in Aqueous Basic Media

The pH of the reaction medium plays a critical role in the synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, particularly when the reaction is conducted in aqueous or partially aqueous conditions [15]. Careful control of pH can significantly influence both the reaction rate and the selectivity of the cyclization process [16].

Key aspects of pH control include:

- Influence on the nucleophilicity of the hydrazine component [16]

- Effect on the electrophilicity of the carbonyl groups in the dicarbonyl precursors [15]

- Impact on the stability and reactivity of reaction intermediates [16]

- Role in preventing unwanted side reactions or decomposition pathways [15]

Research has shown that maintaining a pH between 5.0 and 6.0 often provides optimal conditions for the formation of 3,5-disubstituted pyrazoles, while more acidic conditions (pH 3.0-4.0) can favor the formation of 4,5-disubstituted isomers [15]. This pH-dependent regioselectivity is particularly evident in 1,3-dipolar cycloaddition reactions involving diazo compounds and alkynes in aqueous micellar systems [15].

| pH Range | Base/Buffer System | Major Product | Selectivity Ratio | Yield (%) |

|---|---|---|---|---|

| 3.0-3.5 | H₂SO₄/Na₂CO₃ | Mixture of 3,5- and 4,5-isomers | 10:1 | 70-75 |

| 5.0-5.5 | Na₂CO₃ | 3,5-disubstituted isomer | >20:1 | 80-85 |

| 8.0-9.0 | NaOH/Na₂CO₃ | 3,5-disubstituted isomer | >15:1 | 60-65 |

The optimal pH for pyrazole formation is typically around 2.0 when using 0.20 M reactant concentrations in 95% ethanol at room temperature [16]. However, for the specific synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, slightly higher pH values (4.0-6.0) often provide better results in terms of both yield and selectivity [15].

Temperature-Dependent Regioselectivity

Temperature is another crucial parameter that can significantly influence the outcome of reactions leading to ethyl 5-hydroxy-1H-pyrazole-3-carboxylate [16]. The temperature at which the reaction is conducted can affect not only the reaction rate but also the regioselectivity of the cyclization process [14].

Key aspects of temperature control include:

- Effect on the kinetics of competing reaction pathways [16]

- Influence on the stability of reaction intermediates [14]

- Impact on the thermodynamic versus kinetic control of product formation [16]

- Role in determining the degree of aromatization in the final product [14]

Research has demonstrated that lower temperatures (0-25°C) often favor the formation of 4,5-dihydropyrazole intermediates, which can subsequently be aromatized to pyrazoles under more forcing conditions [14]. Higher temperatures (60-100°C) typically lead directly to fully aromatized pyrazole products, bypassing isolable dihydropyrazole intermediates [13].

| Temperature Range (°C) | Reaction Medium | Major Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 0-25 | Ethanol | 4,5-dihydropyrazole | 4-6 h | 70-80 |

| 40-60 | Methanol | Mixture of dihydro and pyrazole | 2-3 h | 75-85 |

| 80-100 | Water or solvent-free | Pyrazole | 0.5-1 h | 85-95 |

The temperature-dependent regioselectivity is particularly evident in reactions involving unsymmetrical 1,3-dicarbonyl compounds or their derivatives [16]. At lower temperatures, the initial attack of the hydrazine nucleophile is often kinetically controlled, while higher temperatures can lead to thermodynamically controlled product distributions [16]. For the synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, temperatures between 50-70°C often provide an optimal balance between reaction rate and selectivity [14].

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate represents a significant member of the pyrazole carboxylate family, distinguished by its unique structural features that influence both its physical properties and chemical reactivity. This heterocyclic compound, with molecular formula C₆H₈N₂O₃ and molecular weight 156.14 g/mol, exhibits characteristic structural elements that have been extensively investigated through crystallographic, spectroscopic, and computational approaches [1] [2] [3].

Crystallographic Analysis

X-Ray Diffraction Studies

Single crystal X-ray diffraction analysis represents the gold standard for determining the precise three-dimensional molecular structure of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. The compound crystallizes as a solid with a melting point range of 137-138°C, indicating substantial intermolecular interactions within the crystal lattice [4]. The molecular geometry reveals a planar pyrazole ring system with the ethyl ester group maintaining near-coplanarity with the heterocyclic core, similar to related pyrazole derivatives [5].

Crystallographic studies of analogous pyrazole structures demonstrate that the five-membered ring adopts a nearly perfect planar configuration, with bond angles and distances consistent with aromatic character [6] [5]. The C-N bond lengths within the pyrazole ring typically range from 1.338 to 1.454 Å, reflecting the delocalized electronic structure characteristic of these heterocyclic systems [5]. The ester carbonyl group exhibits typical C=O bond lengths of approximately 1.23 Å, while the ethyl substituent maintains standard alkyl chain conformations [5].

The compound exhibits polymorphic behavior, with crystallization conditions significantly influencing the final crystal form. X-ray powder diffraction patterns reveal characteristic peaks that serve as fingerprints for polymorph identification [6]. Thermal analysis indicates that the crystalline form remains stable under normal storage conditions but undergoes phase transitions at elevated temperatures [6].

Hydrogen Bonding Networks in Solid State

The solid-state structure of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is dominated by extensive hydrogen bonding networks that govern crystal packing and influence physical properties. The presence of both nitrogen-hydrogen and oxygen-hydrogen donors creates multiple opportunities for intermolecular hydrogen bond formation [7] [8].

The hydroxy group at the 5-position of the pyrazole ring serves as a particularly important hydrogen bond donor, with the O-H bond participating in strong intermolecular hydrogen bonding with neighboring molecules [7]. The nitrogen atoms within the pyrazole ring act as hydrogen bond acceptors, creating a network of N-H···N and O-H···N interactions that stabilize the crystal structure [9] [8].

Computational analysis using density functional theory reveals that hydrogen bonding interactions contribute significantly to the crystal packing energy, with typical hydrogen bond distances ranging from 2.6 to 3.2 Å [9]. The hydroxyl group demonstrates enhanced potential for hydrogen bonding due to its electron-rich oxygen atom, which creates favorable electrostatic interactions with electron-deficient regions of neighboring molecules [7].

The tautomeric equilibrium between the hydroxy and oxo forms influences hydrogen bonding patterns, with the predominant OH-tautomer exhibiting stronger hydrogen bonding capabilities than the keto form [8] [10]. This tautomeric preference in the solid state contributes to the overall stability of the crystalline arrangement and affects properties such as solubility and thermal behavior [8].

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Characterization (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive insight into the molecular structure and dynamic behavior of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in solution. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for unambiguous structural assignment and purity assessment [11].

The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform displays the pyrazole ring proton as a singlet at approximately 6.99 parts per million, consistent with the aromatic nature of the heterocyclic system [11]. The nitrogen-hydrogen proton appears as a broad singlet at 13.05 parts per million, reflecting rapid exchange with solvent and the influence of hydrogen bonding [11]. The ethyl ester group contributes characteristic multipicity patterns: a quartet for the methylene protons at 4.20 parts per million and a triplet for the methyl group at 1.22 parts per million [11].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of carbon atoms within the molecule. The carbonyl carbon resonates at 161.2 parts per million, characteristic of ester functionality [11]. The pyrazole ring carbons appear in the aromatic region between 104.7 and 146.5 parts per million, with chemical shifts reflecting the electron-donating and electron-withdrawing effects of the various substituents [11]. The ethyl ester carbons resonate at 60.7 parts per million for the methylene and 13.8 parts per million for the methyl group [11].

¹⁵N Nuclear Magnetic Resonance spectroscopy, while less commonly reported for this specific compound, provides valuable information about the nitrogen environments within the pyrazole ring. Based on studies of related pyrazole derivatives, the nitrogen chemical shifts are expected to range from -50 to -250 parts per million relative to nitromethane, depending on the specific nitrogen atom and its chemical environment [12] [13]. The nitrogen bearing the hydrogen substituent typically exhibits upfield chemical shifts compared to the unsubstituted nitrogen due to different electronic environments [12].

Infrared and Raman Spectral Signatures

Vibrational spectroscopy provides detailed information about the functional groups and molecular vibrations characteristic of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Infrared spectroscopy reveals distinctive absorption bands that serve as fingerprints for structural identification and purity assessment .

The infrared spectrum exhibits strong absorption bands characteristic of the major functional groups present in the molecule. The carbonyl stretch appears as an intense band at approximately 1700-1730 cm⁻¹, typical of ester functionality . The nitrogen-hydrogen stretching vibration produces a broad absorption band in the region of 3140-3200 cm⁻¹, while the hydroxy group contributes additional absorption in the 3300-3400 cm⁻¹ region .

The pyrazole ring system contributes characteristic vibrations in the fingerprint region below 1500 cm⁻¹. Ring breathing modes typically appear between 1000-1100 cm⁻¹, while carbon-nitrogen stretching vibrations contribute to bands in the 1200-1400 cm⁻¹ region [15]. The ethyl ester group provides additional characteristic absorptions, including carbon-hydrogen stretching vibrations around 2900-3000 cm⁻¹ and carbon-oxygen stretching modes at 1100-1300 cm⁻¹ .

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring modes. The Raman spectrum typically exhibits strong bands for aromatic carbon-carbon stretching vibrations and ring breathing modes [15]. The carbonyl group also produces characteristic Raman signals, often with different relative intensities compared to infrared spectroscopy due to different selection rules [15].

Computational Chemistry Insights

Density Functional Theory Calculations of Tautomeric Equilibria

Computational chemistry provides powerful tools for understanding the electronic structure, tautomeric behavior, and molecular properties of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Density functional theory calculations using functionals such as B3LYP, PBE0, and M06-2X with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) have been employed to investigate the preferred tautomeric forms and their relative stabilities .

The tautomeric equilibrium between the hydroxy form (OH-tautomer) and the oxo form (keto-tautomer) represents a fundamental aspect of pyrazole chemistry. Density functional theory calculations consistently predict that the OH-tautomer predominates in both gas phase and solution, with energy differences typically ranging from 5-15 kcal/mol favoring the hydroxy form [10] [18]. This preference arises from the stabilization provided by intramolecular hydrogen bonding and the maintenance of aromatic character within the pyrazole ring [10].

The calculated molecular geometry closely matches experimental crystallographic data, with bond lengths and angles within typical computational accuracy limits . The pyrazole ring maintains planarity, while the ethyl ester group adopts conformations that minimize steric interactions. The hydroxy group orientation is influenced by both intramolecular hydrogen bonding and crystal packing forces in the solid state [18].

Frequency calculations confirm the stability of optimized geometries and provide theoretical predictions for vibrational spectra. These calculations successfully reproduce experimental infrared and Raman frequencies with typical deviations of 5-10%, validating the computational approach and providing assignments for experimental bands [15].